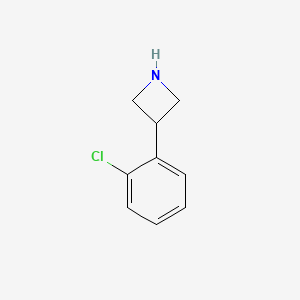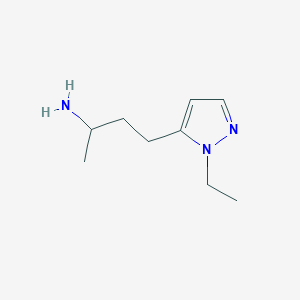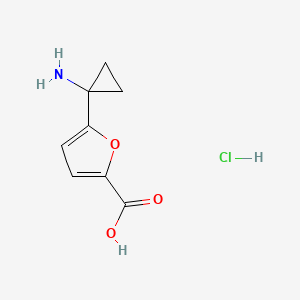
5-(1-Aminocyclopropyl)furan-2-carboxylicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-aminocyclopropyl)furan-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H10ClNO3 It is a derivative of furan, a heterocyclic organic compound, and contains an aminocyclopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-aminocyclopropyl)furan-2-carboxylic acid hydrochloride typically involves the cyclopropanation of a furan derivative followed by amination and subsequent hydrochloride salt formation. One common method includes the reaction of furan-2-carboxylic acid with a cyclopropylamine derivative under acidic conditions to form the desired product. The reaction conditions often involve the use of a strong acid such as hydrochloric acid to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-aminocyclopropyl)furan-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The aminocyclopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,5-dicarboxylic acid, while reduction may produce the corresponding alcohol or amine derivatives.
Applications De Recherche Scientifique
5-(1-aminocyclopropyl)furan-2-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-(1-aminocyclopropyl)furan-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The aminocyclopropyl group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The furan ring may also play a role in the compound’s biological activity by interacting with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-2-carboxylic acid: A precursor in the synthesis of 5-(1-aminocyclopropyl)furan-2-carboxylic acid hydrochloride.
Cyclopropylamine: Another precursor used in the synthesis of the target compound.
Furan-2,5-dicarboxylic acid: A potential oxidation product of the target compound.
Uniqueness
5-(1-aminocyclopropyl)furan-2-carboxylic acid hydrochloride is unique due to the presence of both the aminocyclopropyl group and the furan ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C8H10ClNO3 |
|---|---|
Poids moléculaire |
203.62 g/mol |
Nom IUPAC |
5-(1-aminocyclopropyl)furan-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H9NO3.ClH/c9-8(3-4-8)6-2-1-5(12-6)7(10)11;/h1-2H,3-4,9H2,(H,10,11);1H |
Clé InChI |
BOLPQDBUWNMODC-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=CC=C(O2)C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylatehydrochloride](/img/structure/B13525458.png)

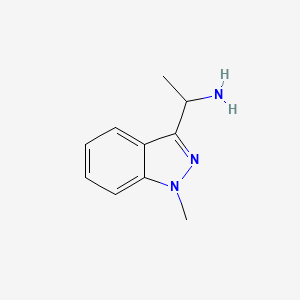
![Methyl[3-(methylsulfanyl)butan-2-yl]amine](/img/structure/B13525477.png)

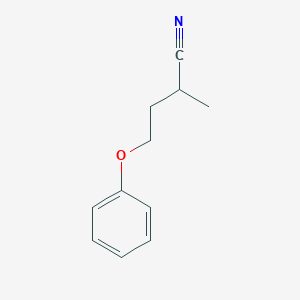
![1-[1-(3-Fluoro-2-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13525493.png)
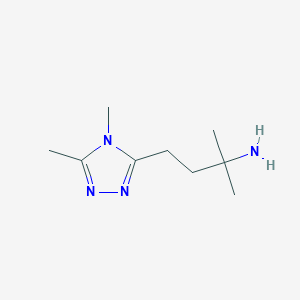
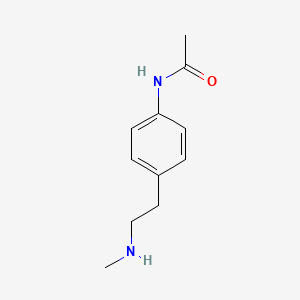
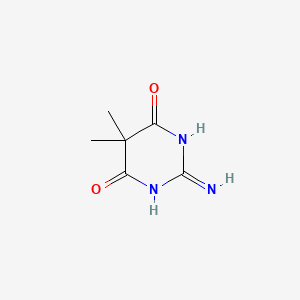
![6-Amino-1,3-diazaspiro[4.6]undecane-2,4-dionehydrochloride](/img/structure/B13525519.png)
